3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
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Overview
Description
3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is a complex organic compound that belongs to the class of benzisoxazoles. Benzisoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a morpholine ring, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate typically involves the cyclization of o-hydroxyphenylketoximes. The base-catalyzed cyclization method is commonly employed, where o-hydroxyphenylketoximes are treated with strong bases such as sodium hydride (NaH), potassium tert-butoxide (BuOK), or sodium methoxide (MeONa) in solvents like dimethylformamide (DMF) or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned base-catalyzed cyclization. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or BuOK.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazoles with various functional groups.
Scientific Research Applications
3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole: A simpler analog with similar structural features but lacking the benzyl and morpholine groups.
3-Phenyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate: A closely related compound with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate is unique due to the combination of its benzyl group, morpholine ring, and carboxylate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c22-19(21-8-10-23-11-9-21)24-15-6-7-16-17(20-25-18(16)13-15)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
InChI Key |
BUHRTXVWPYZRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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